Product packaging for Tallimustine(Cat. No.:CAS No. 115308-98-0)

Tallimustine

Cat. No.: B056371
CAS No.: 115308-98-0
M. Wt: 697.6 g/mol
InChI Key: ARKYUICTMUZVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tallimustine is a benzoyl nitrogen mustard derivative of the antiviral antibiotic distamycin A, representing a significant class of hybrid anticancer agents. Its primary research value lies in its unique mechanism of action: it first binds selectively to AT-rich sequences in the minor groove of DNA via its distamycin-derived moiety, subsequently delivering a cytotoxic alkylating event from the benzoyl nitrogen mustard group. This targeted alkylation causes DNA cross-linking and strand breaks, ultimately triggering apoptosis in susceptible cells. In research settings, this compound is extensively used to study the mechanisms of DNA damage and repair, particularly the cellular responses to sequence-specific alkylation. It serves as a critical tool for investigating resistance mechanisms in leukemia and solid tumor models, and for exploring combination therapies aimed at overcoming such resistance. Its historical development provides a valuable template for the design of novel, targeted DNA-interactive agents, making it a compound of enduring interest in oncology and pharmacology research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H38Cl2N10O4 B056371 Tallimustine CAS No. 115308-98-0

Properties

Key on ui mechanism of action

Tallimustine binds to the minor groove of DNA while avoiding targets like glutathione. Currently, the mechanism of DNA minor groove binding agents is poorly understood. Though, they may act by directly inhibiting the interaction of protein and DNA.

CAS No.

115308-98-0

Molecular Formula

C32H38Cl2N10O4

Molecular Weight

697.6 g/mol

IUPAC Name

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-4-[[4-[bis(2-chloroethyl)amino]benzoyl]amino]-1-methylpyrrole-2-carboxamide

InChI

InChI=1S/C32H38Cl2N10O4/c1-41-18-22(14-25(41)30(46)37-11-8-28(35)36)39-32(48)27-16-23(19-43(27)3)40-31(47)26-15-21(17-42(26)2)38-29(45)20-4-6-24(7-5-20)44(12-9-33)13-10-34/h4-7,14-19H,8-13H2,1-3H3,(H3,35,36)(H,37,46)(H,38,45)(H,39,48)(H,40,47)

InChI Key

ARKYUICTMUZVEW-UHFFFAOYSA-N

SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl

Canonical SMILES

CN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)C)C)NC(=O)C4=CC=C(C=C4)N(CCCl)CCCl

Other CAS No.

115308-98-0

Synonyms

FCE 24517
FCE-24517
N-deformyl-N-(4-N-N,N-bis(2-choroethylamino)benzoyl)distamycin
tallimustine

Origin of Product

United States

Molecular Pharmacology and Dna Interaction Dynamics of Tallimustine

Mechanism of DNA Binding and Alkylation

Tallimustine's primary mode of action involves binding to the minor groove of DNA and subsequently alkylating specific nucleotide bases. drugbank.comtandfonline.com This targeted interaction is a key determinant of its biological activity.

A defining characteristic of this compound is its remarkable sequence specificity. The compound preferentially binds to adenine-thymine (A-T) rich regions within the DNA minor groove. beilstein-journals.org Research has demonstrated that this compound specifically alkylates the N3 position of adenine (B156593). tandfonline.combeilstein-journals.org This alkylation is not random but is directed towards a highly specific consensus sequence.

The primary target sequence for this compound's covalent modification has been identified as the hexamer 5'-TTTTGA-3'. tandfonline.comnih.govoup.com Studies using modified Maxam-Gilbert sequencing and Taq polymerase stop assays have confirmed that the adenine within this sequence is the principal site of alkylation. nih.govoup.comoup.com Furthermore, alkylation has also been observed in the sequence 5'-TTTTAA-3', although with less consistency. oup.comoup.com The specificity is so pronounced that a single base change within the preferred hexamer sequence can completely abolish the alkylation of adenine. nih.govoup.com The cytotoxic effects of this compound are thought to be directly linked to this sequence-specific alkylation of adenine in the 5′-TTTTGA sequence. ingentaconnect.com Some studies have also reported alkylation at 5'-TTTTGPu sequences, where "Pu" represents a purine (B94841) base. nih.gov

Table 1: this compound DNA Alkylation Specificity

Feature Description
Binding Site Minor groove of DNA drugbank.comtandfonline.com
Target Base Adenine (N3 position) tandfonline.combeilstein-journals.org
Primary Consensus Sequence 5'-TTTTGA-3' tandfonline.comnih.govoup.comoup.com
Secondary Consensus Sequence 5'-TTTTAA-3' oup.comoup.com
Effect of Sequence Modification A single base change in the hexamer abolishes adenine alkylation nih.govoup.com

The alkylation profile of this compound is markedly different from that of conventional alkylating agents like melphalan (B128) and other nitrogen mustards. oup.comportico.org Traditional alkylating agents often exhibit low sequence specificity, leading to widespread DNA damage, particularly at guanine-cytosine (G-C) rich regions. tandfonline.com In contrast, this compound demonstrates a striking level of sequence specificity for an alkylating agent of its size. nih.gov

Table 2: Comparison of this compound and Conventional Alkylating Agents

Characteristic This compound Conventional Alkylating Agents
DNA Groove Preference Minor Groove drugbank.comtandfonline.com Major Groove cuni.cz
Sequence Specificity High; targets A-T rich sequences (e.g., 5'-TTTTGA-3') nih.govtandfonline.com Low; often targets G-C rich sequences tandfonline.com
Primary Alkylation Site N3 of Adenine tandfonline.combeilstein-journals.org N7 of Guanine (B1146940) oup.comoup.com
Activity in Resistant Tumors Active in some models resistant to conventional agents nih.gov May be ineffective

The three-dimensional structure of DNA plays a critical role in the binding affinity and specificity of this compound. As a minor groove binding agent, its chemical structure, characterized by heterocyclic and aromatic rings with limited rotational freedom, is designed to fit snugly within the narrow minor groove of the DNA double helix. beilstein-journals.org This interaction often involves the displacement of water molecules from the "spine of hydration" that resides in the minor groove of A-T rich DNA. beilstein-journals.org

The binding of molecules like this compound is not a passive process; it can induce conformational changes in the DNA structure. oup.com For instance, the parent compound, distamycin A, is known to distort DNA by inducing changes in the conformation of flanking sequences. oup.com A proposed cooperative binding model for this compound suggests that the non-covalent binding of one molecule in the minor groove can locally perturb the DNA structure. acs.org This initial binding event may facilitate the alkylation of an exposed base by a second this compound molecule, highlighting a dynamic interplay between the drug and the DNA structure. acs.org

Distinct Alkylation Profile Compared to Conventional Alkylating Agents

Cellular Pharmacodynamics and Molecular Target Engagement

The sequence-specific binding of this compound to DNA has significant downstream consequences for cellular processes, most notably transcription. By occupying specific sequences in the DNA minor groove, this compound can physically obstruct the binding of essential proteins, thereby modulating gene expression.

This compound's ability to interfere with the machinery of gene transcription is a key aspect of its molecular pharmacology.

A critical target of this compound's inhibitory action is the TATA-box binding protein (TBP), a general transcription factor essential for the initiation of transcription by RNA polymerase II. nih.govoup.com The TATA box, an A-T rich sequence element found in the promoters of many eukaryotic genes, is the binding site for TBP. oup.com

Studies using electrophoretic mobility shift assays (EMSA) have demonstrated that this compound can prevent the binding of TBP to its TATA box recognition sequence. nih.govnih.govcapes.gov.br This inhibition is believed to occur through direct competition for a common recognition sequence in the DNA minor groove. oup.com The concentrations of this compound required for this inhibition are similar to those needed to inhibit basal in vitro transcription. nih.govoup.com Notably, this compound exhibits strong selectivity in this process, primarily decreasing correctly initiated transcripts. nih.govoup.comnih.gov While it can effectively prevent the initial binding of TBP, as well as the TBP-TFIIA and TBP-TFIIA-TFIIB complexes, it is unable to disrupt a pre-formed, competent pre-initiation complex. nih.govoup.com

Beyond TBP, this compound has also been shown to inhibit the binding of other transcription factors that recognize specific A-T rich sequences, such as OTF-1 and NFE1. beilstein-journals.org This interference with the binding of key regulatory proteins to their DNA targets represents a fundamental mechanism by which this compound exerts its cellular effects. oup.com

Impact on Transcriptional Processes

Effects on Basal In Vitro Transcription and Initiated Transcripts

This compound has been shown to exert a significant inhibitory effect on the process of basal in vitro transcription. oup.comnih.govcapes.gov.br This activity is directly linked to its ability to interfere with the binding of key transcription factors to promoter regions on the DNA. oup.comnih.govcapes.gov.br Specifically, this compound, along with the non-alkylating minor groove binder distamycin A, can prevent the TATA-binding protein (TBP) from associating with its DNA consensus sequence, the TATA box. oup.comnih.gov The TATA box is a critical promoter element for the initiation of transcription by RNA polymerase II. oup.com

The inhibitory concentration for transcription is similar to that required to prevent TBP binding. oup.comnih.gov A notable characteristic of this compound's action is its selectivity in reducing only the correctly initiated transcripts. oup.comnih.govresearchgate.net This suggests a precise interference at the promoter level. However, once a competent pre-initiation complex (PIC), consisting of TBP, TFIIA, and TFIIB, is formed on the DNA, it is significantly more resistant to the disruptive effects of this compound. oup.comnih.gov Even at high concentrations, this compound is unable to displace a fully formed PIC or impede the progression of RNA polymerase II during the elongation phase of transcription. oup.comnih.govnih.gov

This was demonstrated in an in vitro transcription system using a minimal β-globin promoter. researchgate.net When the DNA template was pre-incubated with this compound before the addition of a nuclear extract, a clear inhibition of the specific +1 transcription start signal was observed. oup.com Conversely, if the pre-initiation complex was allowed to form on the DNA before the addition of this compound, no significant decrease in transcription was seen. oup.com This indicates that this compound's primary mechanism in transcription inhibition is the prevention of the initial binding of the transcription machinery to the promoter, rather than a direct effect on the enzymatic activity of the polymerase or the stability of an already-formed transcription complex. oup.com

Table 1: Effect of this compound on In Vitro Transcription Components

Component/ProcessEffect of this compoundReference
TBP binding to TATA boxInhibited oup.comnih.gov
Basal in vitro transcriptionInhibited oup.comnih.govcapes.gov.br
Correctly initiated transcriptsSelectively decreased oup.comnih.govresearchgate.net
Pre-formed pre-initiation complexNot disturbed oup.comnih.govnih.gov
RNA Polymerase II progressionNot disturbed oup.comnih.govnih.gov

Interactions with DNA Damage Response Pathways

The interaction of this compound with the cellular DNA damage response (DDR) is complex and highlights its distinct mechanism compared to conventional alkylating agents. researchgate.netmdpi.comsigmaaldrich.com The DDR is a network of pathways that detects, signals, and repairs DNA lesions. mdpi.comsigmaaldrich.comcellsignal.com this compound's unique DNA adducts trigger specific responses while failing to activate others.

Analysis of Unscheduled DNA Synthesis

Unscheduled DNA synthesis (UDS) is a form of DNA repair synthesis that occurs outside of the S-phase of the cell cycle and is a hallmark of nucleotide excision repair (NER). oecd.org Studies investigating the ability of this compound to induce DNA repair have monitored the stimulation of UDS in human primary normal fibroblasts. nih.gov In contrast to the DNA damage induced by UV-C irradiation, which robustly stimulates UDS, this compound fails to induce this repair mechanism. nih.gov This finding suggests that the DNA lesions created by this compound are not recognized or processed efficiently by the canonical NER pathway that leads to UDS. nih.govdntb.gov.uaresearchgate.net

Cellular Inability to Repair this compound-Induced DNA Damage

The lack of UDS induction points towards a broader inability of cells to effectively repair the specific type of DNA damage caused by this compound. nih.gov Research has shown that human cells proficient in repairing UV-induced damage are unable to overcome the DNA damage inflicted by this compound. nih.gov This suggests that the adducts formed by this compound, primarily at the N3 position of adenine within the minor groove, represent a significant challenge to the cell's repair machinery. nih.govnih.gov

Further investigation into the specific DNA repair pathways involved has revealed a role for certain components of the NER system. nih.gov Studies using Chinese Hamster Ovary (CHO) mutant cell lines with specific defects in NER genes have shown that the gene products of ERCC1, ERCC2, ERCC3, and ERCC4 are involved in processing the lesions caused by this compound. nih.gov In contrast, the ERCC6 gene product does not appear to play a role. nih.gov This indicates that while this compound adducts are not substrates for the entire UDS-associated NER pathway, specific NER proteins are still involved in the recognition and/or processing of this type of damage. nih.gov However, this processing may not lead to successful repair and could instead trigger other cellular outcomes like cell cycle arrest or apoptosis. unimi.it

Cell Cycle Perturbations

This compound induces significant perturbations in the cell cycle, most notably causing a strong accumulation of cells in the G2/M phase. nih.govtandfonline.comnih.gov This G2-M blockade is a common response to DNA damaging agents, but the dynamics of how cells arrive at this checkpoint after this compound treatment differ from those of conventional alkylating agents like melphalan. nih.govtandfonline.com

A detailed comparative study using biparametric flow cytometry in SW626 human ovarian cancer cells revealed these differences. nih.gov When cells in the S phase were treated with melphalan, their progression through the DNA synthesis phase was immediately delayed, leading to an accumulation in G2. nih.gov In contrast, S-phase cells treated with this compound were not impeded during their progression through the S phase. nih.govmedchemexpress.com These cells completed DNA synthesis and proceeded through the subsequent G1/S transition of a new cell cycle before being arrested in the G2 phase. nih.gov For cells that were in the G1 or G2/M phases during drug exposure, both this compound and melphalan caused a similar accumulation in G2. nih.gov

These findings suggest that the DNA damage induced by this compound does not immediately trigger the S-phase checkpoint. nih.gov Instead, the damage is likely recognized at the G2 checkpoint of the following cell cycle. nih.gov Studies in the yeast Saccharomyces cerevisiae have shown that this G2 blockade is dependent on the RAD9 gene product, a key component of the DNA damage checkpoint. nih.gov In rad9 mutant yeast, this compound does not cause a G2 arrest and is significantly more cytotoxic, indicating that the G2 checkpoint is a crucial part of the cellular response to this compound-induced damage, allowing time for repair before mitotic entry. nih.gov

Table 2: Comparison of Cell Cycle Effects of this compound and Melphalan on S-Phase Cells

FeatureThis compoundMelphalan (L-PAM)Reference
S-phase ProgressionUnperturbedDelayed nih.govtandfonline.com
Point of Cell Cycle ArrestG2 phase of the next cell cycleG2 phase of the same cell cycle nih.gov
Primary Checkpoint TriggeredG2 CheckpointS-phase and G2 Checkpoints nih.govtandfonline.com

Preclinical Efficacy and Anti Tumor Activity Studies

In Vitro Cytotoxicity and Anti-Proliferative Effects

The initial assessment of an anti-cancer compound's potential involves testing its ability to kill cancer cells or inhibit their proliferation in a controlled laboratory setting.

Tallimustine has demonstrated significant cytotoxic and anti-proliferative effects across a range of human cancer cell lines. In studies involving human T-lymphoblastoid leukemia (CEM) cells, this compound exhibited potent cytotoxicity, with a reported IC50 value—the concentration required to inhibit the growth of 50% of cells—of 3.5 nM after 72 hours of exposure. medchemexpress.com Research on human LoVo colorectal adenocarcinoma cells also indicated that this compound's cytotoxic activity is linked to its direct interaction with DNA. nih.gov

Further investigations using the SW626 human ovarian cancer cell line revealed that a 1-hour treatment with this compound at a concentration of 0.5 μg/mL could arrest cells in the G2/M phase of the cell cycle, a critical stage for cell division. medchemexpress.com This cell cycle perturbation is a key mechanism by which the compound exerts its anti-proliferative effects. medchemexpress.com

Table 1: In Vitro Activity of this compound in Human Cancer Cell Lines

Cell Line Cancer Type Effect Concentration Exposure Time Citation
CEM T-lymphoblastoid Leukemia Cytotoxicity (IC50) 3.5 nM 72 hours medchemexpress.com
LoVo Colorectal Adenocarcinoma Cytotoxicity Not specified Not specified nih.gov

Beyond direct cell killing, this compound has been shown to induce differentiation in certain cancer cells, causing them to mature into more specialized, less proliferative cell types. This has been notably demonstrated in the human chronic myelogenous leukemia cell line, K562. nih.govdntb.gov.ua Treatment of K562 cells with this compound at concentrations of 25 and 100 nM for six days was found to inhibit cell proliferation and potently induce erythroid (red blood cell) differentiation. medchemexpress.comnih.govdntb.gov.ua

This differentiation process was associated with a significant increase in the accumulation of gamma-globin mRNA. nih.govdntb.gov.ua The induction of gamma-globin synthesis is of particular interest as it suggests a potential therapeutic application in hematological disorders characterized by defective beta-globin gene expression. nih.govdntb.gov.ua The ability of this compound to stimulate fetal hemoglobin production has also been observed in human erythroid precursor cells from normal subjects, further supporting its role as an inducer of gamma-globin gene expression. nih.govdntb.gov.ua This induction of differentiation by this compound in K562 cells also involves the activation of the apoptotic pathway. nih.govdntb.gov.ua

Evaluation in Human Cancer Cell Lines (e.g., LoVo, CEM, SW626)

In Vivo Anti-Tumor Efficacy Models

Following promising in vitro results, the anti-tumor activity of this compound was evaluated in various animal models to assess its effectiveness in a living organism.

This compound has shown anti-leukemic activity in murine models. In mice bearing L1210 murine leukemia, the compound demonstrated anti-tumor effects. medchemexpress.comnih.gov Although L1210 leukemia is considered only marginally sensitive to this compound as a single agent, its activity was evident. nih.gov

More significant results were observed in a severe combined immunodeficient (SCID) mouse model of human acute myelogenous leukemia (AML). nih.gov This model, which uses immunodeficient mice to host human leukemia cells, provides a more clinically relevant system for evaluating potential anti-leukemic agents. nih.govaacrjournals.org In SCID mice engrafted with a human myelomonocytic leukemia cell line, this compound treatment resulted in complete remission of the disease in the majority of the mice at tolerable doses. nih.gov

The efficacy of this compound has also been tested against solid tumors in murine models. In mice with intramuscularly transplanted M5076 ovarian reticulum cell sarcoma, a tumor model sensitive to the drug, this compound demonstrated anti-tumor activity. nih.gov In studies comparing its efficacy with other agents, particularly in combination therapies, the activity of this compound against this solid tumor was notable. nih.gov However, in cisplatin-resistant M5076 sublines, cross-resistance to this compound was observed in vitro, though this did not translate to the in vivo setting. nih.gov

A critical measure of a potential anti-cancer drug's efficacy is its ability to cause tumor regression and improve survival rates in preclinical models. In the L1210 tumor-bearing mice, treatment with this compound was shown to prolong the survival of the animals. medchemexpress.com A study on a new distamycin derivative, PNU 157977, reported that it led to a survival time five times longer than that of this compound in the L1210 leukemia model, highlighting the anti-leukemic effect of the parent compound. nih.gov

In the SCID mouse model of human AML, this compound's potent activity was demonstrated by the achievement of complete remissions, indicating a significant reduction in the leukemia burden. nih.gov These findings in animal models, showing both tumor regression and improved survival, were crucial in supporting the further clinical investigation of this compound. nih.govresearchgate.net

Table 2: Summary of In Vivo Anti-Tumor Efficacy of this compound

Model Tumor Type Key Findings Citation
L1210 Bearing Mice Murine Leukemia Prolonged survival of mice. medchemexpress.com
SCID Mice Acute Myelogenous Leukemia (AML) Induced complete remission in most mice. nih.gov

Clinical Research Development and Observational Findings

Phase II Clinical Investigations in Specific Malignancies

Small Cell Lung Cancer Studies

Tallimustine, a benzoyl mustard derivative of distamycin A, was investigated for its potential as an antineoplastic agent. nih.govechemi.comtandfonline.com As a DNA minor-groove binding agent, its mechanism involves the alkylation of the N3 position of adenine (B156593), which was hypothesized to interfere with gene transcription and inhibit tumor growth. echemi.comnih.gov

A significant clinical investigation into its efficacy was a phase II trial conducted by the National Cancer Institute of Canada Clinical Trials Group. nih.gov This study focused on patients with small cell lung cancer (SCLC) that had progressed or relapsed after initial chemotherapy with cisplatin (B142131) or carboplatin-based regimens. nih.gov The trial enrolled 14 eligible patients who had measurable disease and adequate organ function. nih.gov

The clinical outcomes of the trial indicated that this compound was not an effective agent for this patient population. nih.gov No objective responses were observed among the participants. nih.gov One patient exhibited a mixed response, and three other patients had their disease stabilize for a median duration of 3.7 months. nih.gov Ultimately, the study concluded that this compound is an ineffective agent in the treatment of previously treated SCLC. nih.gov

Table 1: Summary of Phase II this compound Trial in SCLC An interactive data table summarizing the key findings from the National Cancer Institute of Canada Clinical Trials Group study on this compound in patients with small cell lung cancer.

ParameterFinding
Study Phase Phase II nih.gov
Patient Population Previously treated Small Cell Lung Cancer (SCLC) nih.gov
Number of Patients 14 nih.gov
Objective Responses 0 nih.gov
Mixed Response 1 patient nih.gov
Stable Disease 3 patients nih.gov
Median Duration of Stable Disease 3.7 months nih.gov
Conclusion Ineffective in previously treated SCLC nih.gov

Analysis of Clinical Limitations and Development Discontinuation

The clinical development of this compound was ultimately halted primarily due to its significant toxicity profile. echemi.comdrugbank.com A major dose-limiting factor identified in clinical studies was severe myelotoxicity, specifically neutropenia. nih.govdrugbank.com In a phase I study, grade 4 neutropenia was common at higher doses, and the maximally tolerated dose was established based on the occurrence of febrile neutropenia. nih.gov This severe suppression of bone marrow function prevented the administration of doses that might have been therapeutically effective, a challenge often seen with alkylating agents. drugbank.comresearchgate.net

While this compound showed significant antitumor activity in preclinical animal models, this efficacy did not translate successfully into human clinical trials. nih.govtandfonline.com The severe myelotoxicity observed in patients was a critical barrier that limited its potential as a viable cancer therapy. echemi.comdrugbank.comresearchgate.net

The discontinuation of this compound's development was also influenced by the emergence of newer DNA minor groove binders with more favorable therapeutic profiles. echemi.comdrugbank.com For instance, the development of α-halogenoacrylamide derivatives like brostallicin (B1236568) was prioritized because they demonstrated an improved ratio of cytotoxicity to myelotoxicity. echemi.comdrugbank.com This shift in research focus towards agents with a better safety margin effectively led to the cessation of further clinical investigation into this compound. drugbank.com

Investigational Studies on Tallimustine Analogues and Derivatives

Structure-Activity Relationship (SAR) Exploration

The exploration of structure-activity relationships (SAR) for tallimustine has been a critical area of research, providing insights into how specific structural modifications influence its biological activity. These studies have systematically altered various components of the molecule, including the alkylating moiety, the DNA-binding frame, and terminal groups, to dissect their respective contributions to cytotoxicity and DNA interaction. researchgate.netnih.gov

The nature of the alkylating group attached to the distamycin-like carrier is a primary determinant of cytotoxic potency. researchgate.net Research has shown that modifying this moiety can significantly enhance activity compared to the original benzoyl nitrogen mustard of this compound.

One significant area of exploration involved replacing the benzoyl nitrogen mustard with other alkylating groups. For instance, a series of α-halogenoacrylamido derivatives of distamycin-like frames were synthesized and found to have a substantially improved activity profile over this compound. nih.gov Similarly, tethering a nitrogen mustard or an α-bromoacryloyl group directly to a benzoheterocyclic ring (replacing a pyrrole (B145914) ring) resulted in potent cytotoxic activities, with IC50 values in the nanomolar range (2 to 14 nM). researchgate.netfigshare.com In contrast, benzoheterocyclic derivatives with the original benzoyl nitrogen mustard showed reduced cytotoxic activities. researchgate.netfigshare.com This suggests that the linker and the specific type of mustard are crucial for efficacy.

Another successful modification was the creation of cinnamic nitrogen mustard analogues, which are vinylogues of this compound. researchgate.net These compounds, including PNU-157911, demonstrated increased potency and a more favorable ratio of cytotoxicity to myelotoxicity in preclinical studies. nih.govresearchgate.net The replacement of the benzoyl nitrogen mustard with a cinnamic ethyl half-mustard also led to an improved activity profile. nih.gov These findings indicate that it is possible to increase the potency of this compound by modifying the nitrogen mustard moiety. researchgate.net

Compound TypeModificationRelative Cytotoxic PotencyReference
Benzoheterocyclic DerivativesDirectly linked nitrogen mustardPotent (IC50: 2-14 nM) researchgate.netfigshare.com
Benzoheterocyclic DerivativesDirectly linked α-bromoacryloylPotent (IC50: 2-14 nM) researchgate.netfigshare.com
Benzoheterocyclic DerivativesBenzoyl nitrogen mustardReduced activity researchgate.netfigshare.com
Cinnamic AnaloguesCinnamic nitrogen mustardIncreased potency vs. This compound nih.gov
Cinnamic AnaloguesCinnamic ethyl half-mustardIncreased potency vs. This compound nih.gov

The distamycin A frame of this compound is responsible for guiding the molecule to the minor groove of DNA, specifically to AT-rich sequences. researchgate.netportico.org Modifications to this oligopyrrole backbone, often creating "lexitropsins," have been explored to alter DNA sequence selectivity and stability. researchgate.net

Researchers have synthesized numerous analogues by replacing one or more of the N-methyl-pyrrole units of distamycin with other five-membered heterocycles such as imidazoles, pyrazoles, and thiazoles, or with benzoheterocycles like benzofurans and benzothiophenes. researchgate.netresearchgate.nettandfonline.comnih.gov The goal of these modifications was to potentially increase the binding affinity to DNA and enhance the selectivity of alkylation. tandfonline.com

Substitutions of both the pyrrole rings within the DNA-binding domain and the terminal propionamidino group have been investigated to understand their role in biological activity. nih.gov The number and position of the pyrrole rings are considered crucial for antileukemic activity. researchgate.net Replacing pyrrole rings with pyrazoles in this compound analogues has been shown to improve antileukemic activity and in vitro cytotoxicity. researchgate.net

The C-terminus propionamidino moiety of this compound, which is positively charged at physiological pH, was initially thought to be essential for DNA binding and cellular uptake. However, subsequent research has challenged this assumption. researchgate.netnih.gov A series of analogues were synthesized in which the amidino group was replaced with various other basic or non-basic moieties. researchgate.netnih.gov Studies on cinnamoyl nitrogen mustard pyrazole (B372694) analogues with modified amidino groups showed that these compounds retained significant growth inhibitory activity, indicating that a basic moiety at the C-terminus is not an absolute requirement for biological function. nih.gov Further studies involving C-terminus modified aminoalkyl-, diaminoalkyl-, and anilino-containing derivatives of this compound showed that these compounds still bound to the DNA minor groove and alkylated DNA with a sequence specificity similar to the parent compound. nih.gov The length of the aminoalkyl chain at the C-terminus was found to be critical, with a three-carbon chain (propyl) providing the highest cytotoxicity, which was greater than that of this compound itself. nih.gov

Analogue SeriesC-Terminus ModificationRelative Cytotoxicity (K562 cells)Reference
Aminoalkyl(CH2)2NH2Lower than this compound nih.gov
Aminoalkyl(CH2)3NH2Higher than this compound (IC50: 1.64 µM) nih.gov
Aminoalkyl(CH2)4NH2Equal to anilino derivative nih.gov
Diaminoalkyl(CH2)3NH(CH2)3NH2Higher than this compound (IC50: 3.03 µM) nih.gov
AnilinoAnilino groupLowest in the series nih.gov
This compoundPropionamidinoIC50: 5 µM nih.gov

Influence of Distamycin Frame Modifications on DNA Interaction

Development of Compounds with Improved Therapeutic Indices

A primary goal in the development of this compound analogues has been to improve the therapeutic index by reducing the severe myelotoxicity observed with the parent compound while retaining or enhancing antitumor activity. nih.govaacrjournals.org This effort led to the identification of several promising next-generation DNA minor groove binders.

Brostallicin (B1236568) (PNU-166196) emerged as a leading second-generation DNA minor groove binder from these developmental efforts. nih.gov It is an α-bromo-acrylamido derivative of a four-pyrrole distamycin-like frame where the amidine group is replaced by a guanidine (B92328) moiety. tandfonline.com A key advantage of brostallicin is its dramatically reduced myelotoxicity compared to this compound and other minor groove binders in preclinical models. nih.govaacrjournals.orgnih.gov This favorable profile allowed for an 80-fold increase in the therapeutic dose in preclinical settings compared to other agents in its class. aacrjournals.org

Brostallicin exhibits broad antitumor activity in various preclinical models, including those resistant to conventional alkylating agents. nih.govnih.govresearchgate.net Its mechanism of action is distinct; while it interacts reversibly with TA-rich sequences in the DNA minor groove, it requires intracellular activation to exert its alkylating effect. nih.govaacrjournals.org This activation is mediated by glutathione (B108866) (GSH) and catalyzed by glutathione S-transferases (GSTs). researchgate.netnih.gov Consequently, tumor cells with high levels of GSH and GST, which are often associated with resistance to other chemotherapies, are more sensitive to brostallicin. nih.govnih.gov This unique mechanism contributes to its improved therapeutic index. researchgate.net

Cell LineConditionBrostallicin Activity (IC50)Reference
L1210 Murine LeukemiaParental1.45 ng/ml nih.govaacrjournals.org
L1210 Murine LeukemiaMelphalan-resistant (high GSH)0.46 ng/ml (3-fold more active) nih.govaacrjournals.org
MCF-7 Human Breast CarcinomaGST-pi transfected5.8-fold increased cytotoxicity nih.govaacrjournals.org
A2780 Human Ovarian CarcinomaGST-pi transfected2-3-fold increased cytotoxicity nih.govaacrjournals.org

Another important class of derivatives developed to improve upon this compound are the cinnamic nitrogen mustard analogues. nih.gov These compounds, which are vinylogues of this compound (meaning they contain a C=C bond inserted between the phenyl ring and the carbonyl group of the mustard), showed an improved activity profile. researchgate.net

Specifically, the cinnamic nitrogen mustard derivative of distamycin A, known as PNU-157911, demonstrated superior antileukemic activity compared to this compound. researchgate.net In general, both cinnamic nitrogen mustard and cinnamic ethyl half-mustard analogues of this compound were found to have increased potency and a more favorable cytotoxicity-to-myelotoxicity ratio. nih.gov The introduction of the cinnamic moiety appears to favorably alter the electronic and steric properties of the alkylating group, leading to enhanced biological performance. The development of these analogues, along with others where the amidino group was modified, confirmed that it was possible to generate compounds with cytotoxicity equivalent to or greater than this compound's vinylogue. researchgate.net

Alpha-Halogenoacrylamido Derivatives and Enhanced Potency

In the quest for DNA minor groove binders with an improved therapeutic index, researchers turned their attention to modifying the alkylating moiety of this compound. This led to the development of α-halogenoacrylamido derivatives, which demonstrated a significantly enhanced potency and a more favorable balance between cytotoxicity and myelotoxicity compared to the parent compound, this compound. wikipedia.orgfishersci.fi

A key representative of this class is brostallicin (PNU-166196). wikipedia.org Structurally, brostallicin is an α-bromo-acrylamido derivative of a distamycin-like frame containing four pyrrole units and ending with a guanidino moiety instead of the typical amidino group found in this compound. fishersci.firesearchgate.net This structural alteration, replacing the benzoyl nitrogen mustard group with an α-bromoacryloyl moiety, was pivotal. fishersci.fi

Studies revealed that these α-halogenoacrylamido derivatives, including cinnamic nitrogen mustard and cinnamic ethyl half-mustard analogs, exhibited increased potency and a better cytotoxicity/myelotoxicity ratio than this compound. fishersci.fi Brostallicin, in particular, showed high cytotoxic potency, even against tumor cell lines that were resistant to other alkylating agents. fishersci.fi Furthermore, its myelotoxicity was found to be dramatically reduced when compared with this compound. fishersci.fiwikipedia.org The improved in vitro therapeutic index of these derivatives was confirmed in clonogenic assays using human bone marrow and cord blood cells. researchgate.netwikipedia.org

Interestingly, while brostallicin binds to the minor groove of DNA at TA-rich sequences, similar to this compound, it appeared unreactive in standard in vitro DNA alkylation assays. fishersci.firesearchgate.net This suggests a different mechanism of action, possibly involving intracellular activation to exert its DNA-damaging effects. fishersci.fi The success of brostallicin, which progressed to clinical trials, underscored the potential of this class of derivatives. wikipedia.org

Benzoheterocyclic Analogues with Antileukemic Activity

Another strategic approach to developing this compound analogues with superior activity involved the modification of the DNA-binding oligopeptide framework. wikipedia.orgmims.com Researchers synthesized a novel series of compounds where one or more of the N-methylpyrrole rings of the distamycin A structure were replaced with various benzoheterocyclic rings, such as N-methylindole, benzofuran, and benzothiophene. wikipedia.orgwikipedia.org These benzoheterocyclic frames were then linked to an alkylating group, which could be a nitrogen mustard, a benzoyl nitrogen mustard, or an α-bromoacryloyl moiety. wikipedia.orgguidetopharmacology.org

The in vitro activity of these new benzoheterocyclic analogues was evaluated against the L1210 murine leukemia cell line. wikipedia.orgguidetopharmacology.org The results were significant, with nearly all new compounds demonstrating activity comparable or superior to this compound. wikipedia.orgguidetopharmacology.org A clear structure-activity relationship emerged:

Direct Linkage of Alkylating Moiety: Analogues where the nitrogen mustard or the α-bromoacryloyl group was directly attached to the benzoheterocyclic ring displayed potent cytotoxic activities, with IC₅₀ values in the low nanomolar range (2 to 14 nM). wikipedia.orgguidetopharmacology.org

Benzoyl Nitrogen Mustard Linkage: In contrast, derivatives that retained the benzoyl nitrogen mustard structure, like this compound, showed reduced cytotoxic activities. wikipedia.orgguidetopharmacology.org

One compound, in particular, a 5-nitrogen mustard N-methylindole derivative of distamycin (referred to as compound 18 in the study), exhibited exceptional antileukemic activity in vivo. wikipedia.orgguidetopharmacology.org In a murine leukemia model, this compound resulted in a very long survival time, with a Treated vs. Control percentage (%T/C) of 457, which was significantly higher than the 133% observed for this compound. wikipedia.orgguidetopharmacology.org This outstanding in vivo performance led to its selection for more extensive evaluation. guidetopharmacology.org These findings demonstrated that modifying the heterocyclic core of the DNA-binding portion of the molecule was a highly effective strategy for enhancing antileukemic efficacy. wikipedia.orgwikipedia.org

Table 1: In Vivo Antileukemic Activity of Benzoheterocyclic Analogue vs. This compound

Compound Description In Vivo Activity (%T/C)
This compound Benzoyl nitrogen mustard derivative of distamycin A 133 guidetopharmacology.org
Compound 18 5-Nitrogen mustard N-methylindole derivative of distamycin A 457 guidetopharmacology.org

Activity against L1210 murine leukemia. %T/C = (Median survival time of treated mice / Median survival time of control mice) x 100.

Table 2: In Vitro Cytotoxic Activity of Benzoheterocyclic Analogues

Alkylating Moiety on Benzoheterocycle Cytotoxic Activity (IC₅₀)
Nitrogen Mustard (Directly Linked) 2 - 14 nM wikipedia.orgguidetopharmacology.org
α-Bromoacryloyl (Directly Linked) 2 - 14 nM wikipedia.orgguidetopharmacology.org
Benzoyl Nitrogen Mustard Reduced Activity wikipedia.orgguidetopharmacology.org

Activity against L1210 murine leukemia cell line.

Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 65924 uni.lunih.govnih.gov
Brostallicin 6918408 wikipedia.orguni.luuni-freiburg.de
Distamycin A 24894001 wikipedia.org
Melphalan (B128) 460612 wikipedia.orgfishersci.fimims.comguidetopharmacology.org
Carzelesin 3034013 nih.govuni.lu
CC-1065 9939943 nih.gov

Combination Therapeutic Strategies Involving Tallimustine

Rationale for Multi-Agent Regimens

The primary rationale for employing Tallimustine in combination cancer therapy stems from its unique mechanism of action, which distinguishes it from many conventional alkylating agents. msdmanuals.comlcfamerica.org this compound is a derivative of distamycin A and functions as a DNA minor groove binder that specifically alkylates the N3 position of adenine (B156593) in AT-rich sequences. nih.govnih.gov This mode of action is notably different from classic nitrogen mustards, such as melphalan (B128), which predominantly alkylate the N7 position of guanine (B1146940) in the major groove of DNA. nih.gov

This mechanistic distinction suggests that combining this compound with major-groove alkylators could induce DNA damage through complementary pathways, potentially leading to synergistic antitumor effects and overcoming mechanisms of drug resistance. nih.gov Preclinical evidence supports this, demonstrating a lack of cross-resistance between this compound and agents like melphalan. Furthermore, this compound's primary toxicity is a highly selective neutropenia. nih.govnih.govresearchgate.net This specific side-effect profile makes it a candidate for combination with other chemotherapeutic drugs that may have different dose-limiting toxicities, or with agents like myeloid growth factors that can mitigate neutropenia. nih.govresearchgate.net

Preclinical Combinatorial Assessments

Preclinical in vivo studies have investigated the therapeutic potential of combining this compound with the conventional alkylating agent melphalan (L-PAM). nih.gov The research was based on the hypothesis that their distinct DNA alkylation sites—minor groove adenine N3 for this compound and major groove guanine N7 for L-PAM—could result in enhanced antitumor activity. nih.gov The combination was assessed in two different murine tumor models, with findings indicating a therapeutic advantage. nih.gov

In the L1210 leukemia model, a tumor line only marginally responsive to this compound, the combination demonstrated significant efficacy. In the M5076 ovarian reticulum cell sarcoma model, which is sensitive to both agents, the combination proved to be superior to the effects of either drug administered alone. nih.gov

Tumor ModelAgent(s)Key FindingReference
L1210 Leukemia (murine)This compound + L-PAMThe combination was as effective as a double dose of L-PAM alone. nih.gov
M5076 Ovarian Sarcoma (murine)This compound + L-PAMThe combination was superior to either drug used as a single agent. nih.gov

The efficacy of this compound has also been evaluated in combination with cytarabine (B982) (Ara-C), a cornerstone of acute myeloid leukemia (AML) treatment. A key preclinical study utilized a severe combined immunodeficient (SCID) mouse model engrafted with a human myelomonocytic leukemia cell line to assess this combination. nih.gov

In this human leukemia model, this compound monotherapy was effective, and its combination with a high-dose, two-day schedule of Ara-C was found to be both safe and highly effective. nih.gov The combination therapy resulted in complete remission of the leukemia in the majority of the test animals, highlighting its potential as a promising regimen for AML. nih.gov

Model SystemCell LineCombination TherapyResultReference
SCID MouseHuman Myelomonocytic LeukemiaThis compound + high-dose Cytarabine (Ara-C)Achieved complete remission in most mice; deemed effective and safe. nih.gov

Synergistic Effects with Melphalan (L-PAM)

Future Directions in Combinatorial Research, Including Myeloid Growth Factors

Future research into this compound combinations is strongly guided by its clinical and preclinical profile. A significant dose-limiting toxicity observed for this compound is a highly selective neutropenia. nih.govnih.gov This characteristic has led multiple researchers to propose that a logical and promising future direction is the investigation of this compound in combination with myeloid growth factors. nih.govnih.govresearchgate.net Such a combination could potentially ameliorate the neutropenic effects, allowing for a more optimal therapeutic window.

Beyond supportive care agents, studies suggest that this compound holds promise for combination with other active antileukemic drugs. nih.gov Based on its potent activity in preclinical leukemia models, future clinical studies could be designed to combine this compound with other established agents known to be effective against AML. nih.gov

Mechanisms of Resistance to Tallimustine

Cellular Models of Acquired Resistance (e.g., L1210 Leukemia Cell Lines Resistant to Distamycin-A Derivatives)

To investigate the mechanisms of acquired resistance to tallimustine, researchers have developed various resistant cancer cell line models. oaepublish.com These models are established by continuously exposing initially sensitive cancer cell lines to increasing concentrations of the drug. oaepublish.com

A key model in the study of this compound resistance is the murine leukemia L1210 cell line. Researchers have successfully isolated stable L1210 sublines resistant to this compound (also known as FCE 24517, a derivative of distamycin-A) through in vitro drug exposure. nih.gov One such subline, designated L1210/24517(1), exhibited resistance not only to this compound but also showed cross-resistance to other anticancer agents like melphalan (B128) and doxorubicin, which was associated with the overexpression of the mdr-1 gene. nih.gov

Interestingly, when these resistant cells were implanted in vivo, they retained resistance to this compound but showed restored sensitivity to doxorubicin. nih.gov A clone derived from this subline, L1210/24517(2), displayed a more specific resistance profile. It was resistant to this compound and other compounds with the distamycin-A structure but remained fully sensitive to drugs typically involved in multi-drug resistance (MDR), and it no longer showed the MDR phenotype. nih.gov This suggests the existence of a specific resistance mechanism for this compound and related molecules, independent of the classical P-glycoprotein-mediated efflux. nih.gov

Another cellular model used to study this compound resistance is the MCF-7 human breast cancer cell line. nih.gov A resistant subline, MCF-7/24517(1), was developed and showed a 10-fold increase in resistance to this compound. nih.govpatsnap.com This cell line also exhibited a low level of cross-resistance to melphalan, doxorubicin, and etoposide. nih.gov Importantly, this resistance was not associated with the expression of the P-glycoprotein (P-gp) encoded by the mdr-1 gene, further indicating that mechanisms other than classical MDR are at play. nih.govpatsnap.com

Strategies to Overcome this compound Resistance

Overcoming resistance to this compound is essential for improving its therapeutic potential. Several strategies are being explored based on the known mechanisms of resistance.

Combination Therapies:

Combination with other Alkylating Agents: Combining this compound with other DNA-damaging agents that have different mechanisms of action or resistance profiles is a promising approach. For instance, the combination of this compound with melphalan has been investigated. tandfonline.com

Modulators of Multidrug Resistance: For tumors where resistance is mediated by P-gp overexpression, co-administration of P-gp inhibitors could potentially restore sensitivity. nih.gov Compounds like verapamil (B1683045) have been shown to partially reverse resistance in some models. patsnap.com More potent and specific inhibitors of efflux pumps are a subject of ongoing research. google.com

Targeting DNA Repair Pathways: Since enhanced DNA repair can contribute to resistance, inhibitors of DNA repair pathways could sensitize tumor cells to this compound. Targeting key proteins in the NER or MMR pathways in conjunction with this compound administration could be a viable strategy, although this remains an area for further research.

Development of Novel Analogs: A significant strategy to overcome the limitations of this compound, including resistance and toxicity, is the development of new distamycin-A derivatives. nih.gov The goal is to create compounds with an improved therapeutic index, meaning they retain or enhance anti-tumor activity while having lower toxicity and potentially bypassing existing resistance mechanisms. Brostallicin (B1236568) is an example of a second-generation compound developed to have a better safety profile. researchgate.nettandfonline.com These newer agents may have different DNA sequence specificities or may not be recognized by the same resistance mechanisms as this compound. tandfonline.com For example, the distamycin derivative MEN 10710 was not affected by P-gp-mediated resistance that impacted this compound. patsnap.com

Advanced Methodologies and Future Research Avenues for Tallimustine

Spectroscopic and Computational Approaches for DNA Interaction Analysis

The interaction of tallimustine with DNA has been elucidated through a combination of spectroscopic and computational techniques, providing detailed insights into its binding mode and sequence selectivity.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 2D ¹H NMR studies have been instrumental in defining the conformation of this compound-DNA complexes. rsc.org These studies have shown that this compound binds to the minor groove of DNA, with a preference for AT-rich sequences. rsc.org For instance, research on the interaction of this compound with the oligonucleotide 5′-d(ACCT5GATGT)-3′/5′-d(ACATCA5GGT)-3′ revealed a B-type DNA conformation with localized variations. rsc.org The analysis identified a widening of the minor groove at the T8G9A10 tract, which accommodates the phenyl group of this compound. rsc.org NMR can also be used to determine association constants (Ka), with a reported value of 2 × 10⁷ dm³ mol⁻¹ for the interaction with a specific oligonucleotide sequence. rsc.org

UV Spectroscopy: This technique is often used in conjunction with NMR to study the reversible interactions between this compound and DNA. rsc.org

Surface-Enhanced Raman Scattering (SERS) Spectroscopy: While not specifically reported for this compound, SERS is a powerful technique for studying drug-DNA interactions, as demonstrated with other alkylating agents like bendamustine. nih.gov It can provide information on the binding modes and specific atomic sites involved in the interaction. nih.gov

Computational Approaches:

Molecular Docking and Dynamics Simulations: In silico studies using software like AutoDock Vina and NAMD have been employed to model the binding of this compound and its derivatives to DNA. modares.ac.ir These simulations help in understanding the binding patterns and interaction energies. modares.ac.ir Such studies have confirmed that A/T-rich regions are crucial for the non-bonding interactions of distamycin A derivatives with DNA. modares.ac.ir

Quantitative PCR (qPCR) Stop Assay: This method has been used to quantify this compound-induced DNA lesions in specific genomic regions. nih.gov It revealed that while this compound shows high specificity at the nucleotide level, it does not differentiate between bulk DNA and specific AT-rich genomic regions. nih.gov

TechniqueInformation ObtainedKey Findings for this compound
NMR Spectroscopy 3D structure of drug-DNA complex, binding site, association constants.Binds to AT-rich sequences in the minor groove; causes localized DNA conformational changes. rsc.org
UV Spectroscopy Reversible binding interactions.Complements NMR data on binding affinity. rsc.org
Molecular Docking Prediction of binding modes and interaction energies.Confirms preference for A/T-rich regions. modares.ac.ir
qPCR Stop Assay Quantification of DNA lesions in specific gene regions.High nucleotide specificity but no regional preference in the genome. nih.gov

Molecular Biology Techniques for Gene Expression and Protein Interaction Studies

The cellular effects of this compound are mediated through its interaction with DNA, which in turn affects gene expression and protein interactions. Various molecular biology techniques have been employed to study these downstream effects.

Gene Expression Analysis:

Macroarray Technology: This technique has been utilized to identify genes that are up- or down-regulated following treatment of K562 leukemia cells with this compound. researchgate.net This approach provides a broad overview of the changes in the gene expression profile induced by the drug. researchgate.net

Reverse-Transcription Polymerase Chain Reaction (RT-PCR): RT-PCR is used to confirm the results obtained from macroarray studies and to perform time-dependent analyses of the expression of specific genes. researchgate.netresearchgate.net For example, it has been used to study the induction of γ-globin gene expression by this compound analogs in erythroid cells. researchgate.net

Reporter Gene Assays: These assays are used to assess the impact of this compound on the activity of specific promoters. news-medical.net For instance, studies have shown that this compound can inhibit basal in vitro transcription from a TATA-containing promoter. oup.comcapes.gov.brnih.gov

Protein Interaction Studies:

Electrophoretic Mobility Shift Assay (EMSA): EMSA has been instrumental in demonstrating that this compound can inhibit the binding of the TATA-box binding protein (TBP) to its DNA target. oup.comcapes.gov.brnih.govoup.com This interference with the formation of the transcription pre-initiation complex is a key aspect of its mechanism of action. oup.comcapes.gov.brnih.gov

Southwestern Analysis: This technique was used to identify a protein of approximately 100 kDa that specifically recognizes DNA damaged by minor groove binders like this compound. oup.com However, this protein does not appear to be involved in the repair of this compound-induced adenine (B156593) adducts. oup.com

TechniqueApplication in this compound ResearchKey Findings
Macroarray Global gene expression profiling in treated cells.Identification of up- and down-regulated genes in K562 cells. researchgate.net
RT-PCR Validation of microarray data; time-course gene expression analysis.Confirmed changes in gene expression; studied γ-globin induction. researchgate.netresearchgate.net
Reporter Gene Assays Measuring promoter activity.This compound inhibits transcription from TATA-containing promoters. oup.comcapes.gov.brnih.gov
EMSA Studying protein-DNA binding.This compound prevents TBP from binding to the TATA box. oup.comcapes.gov.brnih.govoup.com
Southwestern Analysis Identifying proteins that bind to drug-damaged DNA.A ~100 kDa protein recognizes DNA treated with minor groove binders. oup.com

In Silico Modeling for Derivative Design and Optimization

The significant antitumor activity of this compound has been hampered by its dose-limiting myelotoxicity. tandfonline.comresearchgate.netresearchgate.net This has driven efforts to design and synthesize new derivatives with an improved therapeutic index. In silico modeling plays a crucial role in this process.

Strategies for Derivative Design:

Structure-Activity Relationship (SAR) Studies: By analyzing the relationship between the chemical structure of this compound analogs and their biological activity, researchers can identify key structural features that contribute to efficacy and toxicity. nih.gov For example, replacing the benzoyl nitrogen mustard of this compound with an α-bromoacrylic moiety led to the development of brostallicin (B1236568), a compound with a better cytotoxicity/myelotoxicity ratio. nih.gov

Pharmacophore-Oriented Molecular Design: This approach involves identifying the essential structural features (the pharmacophore) required for biological activity and using this as a template for designing new molecules. nih.gov For this compound, the distamycin-like framework is the DNA-binding pharmacophore, while the alkylating group is the cytotoxic pharmacophore. beilstein-journals.org

Computational Modeling: In silico tools are used to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of newly designed derivatives. biointerfaceresearch.commdpi.com Molecular docking and dynamics simulations can also be used to predict the DNA binding affinity and specificity of new compounds, helping to prioritize candidates for synthesis and biological testing. modares.ac.ir

Re-evaluation of this compound's Potential in Novel Therapeutic Contexts

Although the clinical development of this compound was halted due to severe myelotoxicity, there is renewed interest in re-evaluating its potential in new therapeutic contexts, potentially in combination with other agents or for different indications. researchgate.netresearchgate.netdrugbank.com

Future Research Directions:

Combination Therapies: The selective neutropenia caused by this compound suggests that it could be investigated in combination with myeloid growth factors. nih.gov Furthermore, its unique mechanism of action might offer synergistic effects when combined with other anticancer drugs that have different cellular targets.

Targeting Specific Cancers: While initial phase II trials in advanced colorectal cancer did not show a response, its potent activity in preclinical models of acute myelogenous leukemia (AML) suggests that its efficacy may be tumor-type specific. nih.govnih.govpreprints.org Further investigation in hematological malignancies could be warranted. nih.gov

Development of Less Toxic Analogs: The knowledge gained from the study of this compound continues to inform the development of new generations of DNA minor groove binders with improved safety profiles. portico.org Brostallicin is a prime example of a successful derivative that emerged from this line of research. nih.goveur.nl

Understanding Resistance Mechanisms: Investigating the mechanisms by which cancer cells develop resistance to this compound could provide valuable insights for overcoming drug resistance and for the design of more effective therapies. tandfonline.com

Q & A

Q. What experimental models are commonly used to evaluate Tallimustine's antitumor efficacy, and how should researchers design dose-response assays?

  • Methodological Answer : Use in vitro cytotoxicity assays (e.g., MTT or clonogenic assays) across diverse cancer cell lines to determine IC50 values. For example, CEMM cells show high sensitivity (IC50 = 0.06 ± 0.005 μM), while LOVO cells exhibit resistance (IC50 > 136 μM) . Include positive controls (e.g., cisplatin or L-PAM) and replicate experiments to account for variability in drug response. Normalize data using cell viability curves and statistical tools (e.g., GraphPad Prism) to calculate confidence intervals.

Q. How can researchers validate this compound's mechanism of action as a DNA-alkylating agent?

  • Methodological Answer : Employ comet assays or γ-H2AX immunofluorescence to detect DNA damage. Compare results with known alkylating agents like MNNG or DMS . Additionally, use enzymatic assays to measure repair mechanisms (e.g., O6-alkylguanine-DNA alkyltransferase activity), as resistance in cell lines like LOVO may correlate with enhanced DNA repair .

Q. What are the standard protocols for synthesizing this compound derivatives, and how can purity be ensured?

  • Methodological Answer : Follow multi-step synthesis routes starting with chloroacetyl chloride, proceeding through intermediates like chloroacetylamide, and using reducing agents (e.g., LiAlH4) . Characterize final compounds via NMR, HPLC, and mass spectrometry. Purity thresholds (>95%) should align with guidelines from journals like the Beilstein Journal of Organic Chemistry, which mandates detailed experimental sections and elemental analysis for novel compounds .

Advanced Research Questions

Q. How do structural modifications (e.g., benzoyl or cinnamoyl groups) influence this compound derivatives' biological activity and selectivity?

  • Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs with variations in the amidino moiety or aromatic rings. For example, pyrazole analogs of this compound showed enhanced antileukemic activity in in vivo models . Use molecular docking to predict DNA minor-groove binding affinity and validate with in vitro cytotoxicity assays .

Q. What experimental strategies can resolve contradictions in this compound's efficacy data across cell lines?

  • Methodological Answer : Investigate confounding factors such as differential expression of DNA repair enzymes (e.g., 3-methyladenine-DNA glycosylase) or drug transporters. For instance, JURKAT cells (IC50 = 2.3 μM) may exhibit lower repair capacity than resistant lines like HT-29 (IC50 = 19 μM) . Use siRNA knockdown or CRISPR-Cas9 to isolate key resistance genes and validate via Western blot or qPCR.

Q. How can researchers design studies to compare this compound's efficacy with other alkylating agents (e.g., CC-1065 or L-PAM) in combinatorial therapies?

  • Methodological Answer : Perform synergy assays (e.g., Chou-Talalay method) to evaluate additive or antagonistic effects. For example, CC-1065 shows lower IC50 values in K562 cells (11 μM) compared to this compound (24 μM), suggesting potential for sequential dosing . Include pharmacokinetic profiling to assess drug-drug interactions and toxicity thresholds in in vivo models.

Q. What methodologies are recommended for studying this compound-induced resistance mechanisms in cancer cells?

  • Methodological Answer : Establish resistant cell lines via chronic exposure to sublethal this compound doses. Analyze tyrosine phosphorylation patterns (e.g., FCE 24517-resistant models showed reduced phosphorylation ) and perform whole-exome sequencing to identify mutations in DNA repair pathways. Cross-validate findings with proteomic or metabolomic profiling.

Data Presentation and Reproducibility Guidelines

  • Data Tables : Include IC50 values with standard deviations (e.g., Table 1 in ) and specify cell line origins (e.g., hematologic vs. solid tumors).
  • Figures : Avoid overcrowding chemical structures in graphical abstracts; prioritize mechanistic diagrams or dose-response curves .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies, including ethical review boards and detailed methodology sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tallimustine
Reactant of Route 2
Reactant of Route 2
Tallimustine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.